molecular formula C41H67N11O14S4 B12368044 H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH

Cat. No.: B12368044
M. Wt: 1066.3 g/mol
InChI Key: BQZORONQBOCJGB-NOFINNCCSA-N
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Description

The compound H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH is a peptide composed of nine amino acids: lysine, tyrosine, methionine, cysteine, asparagine, serine, serine, cysteine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the synthesis of larger quantities of peptides with high purity and efficiency. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is common in these processes .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of cyclic peptides or cross-linked structures.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Modified peptides: Obtained through substitution reactions.

Scientific Research Applications

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: has numerous applications in scientific research:

Mechanism of Action

The mechanism by which H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH exerts its effects depends on its specific application. In biological systems, peptides often interact with specific molecular targets, such as receptors or enzymes, to modulate their activity. For example, the cysteine residues in the peptide can form disulfide bonds with target proteins, altering their structure and function. The lysine and tyrosine residues can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity and specificity .

Comparison with Similar Compounds

H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: can be compared with other peptides that have similar sequences or functional groups:

    H-Lys-Tyr-Ile-Cys-Asn-Ser-Ser-Cys-Met-OH: Similar sequence but with isoleucine instead of methionine.

    H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Ile-OH: Similar sequence but with isoleucine at the C-terminus instead of methionine.

    H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-NH2: Similar sequence but with an amide group at the C-terminus instead of a hydroxyl group.

These similar compounds can provide insights into the structure-activity relationships and help identify the unique properties of This compound .

Properties

Molecular Formula

C41H67N11O14S4

Molecular Weight

1066.3 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C41H67N11O14S4/c1-69-13-10-24(45-35(59)26(15-21-6-8-22(55)9-7-21)47-33(57)23(43)5-3-4-12-42)34(58)51-31(20-68)40(64)48-27(16-32(44)56)36(60)49-28(17-53)37(61)50-29(18-54)38(62)52-30(19-67)39(63)46-25(41(65)66)11-14-70-2/h6-9,23-31,53-55,67-68H,3-5,10-20,42-43H2,1-2H3,(H2,44,56)(H,45,59)(H,46,63)(H,47,57)(H,48,64)(H,49,60)(H,50,61)(H,51,58)(H,52,62)(H,65,66)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

BQZORONQBOCJGB-NOFINNCCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CSCCC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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